molecular formula C21H15N3O2S2 B2589811 2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 314244-36-5

2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No. B2589811
CAS RN: 314244-36-5
M. Wt: 405.49
InChI Key: LFECEIDGIFYNIN-QGOAFFKASA-N
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Description

2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide is a novel compound designed and synthesized for its potential anti-tubercular activity against Mycobacterium tuberculosis H37Ra . It belongs to the class of benzamide derivatives and exhibits promising biological properties.


Synthesis Analysis

The compound was synthesized using a rational design approach. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were prepared. These compounds were systematically modified to enhance their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of 2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide consists of a thiazolidine ring, a pyridine moiety, and a naphthalene group. The specific arrangement of these functional groups contributes to its biological activity .


Chemical Reactions Analysis

The compound’s synthesis likely involves multi-step reactions, including coupling reactions, cyclization, and functional group modifications. Detailed reaction mechanisms would require further investigation and experimental data .

Scientific Research Applications

Anti-Parkinson's Activity

A study focused on synthesizing novel derivatives of 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide to evaluate their anti-Parkinson's activity. The research revealed that specific compounds exhibited potent free radical scavenging activity and showed significant anti-Parkinson's activity in an in vivo model, suggesting their potential utility in Parkinson's disease management (Gomathy et al., 2012).

Anti-HIV Activity

Another research initiative synthesized derivatives of naphthalene to study their inhibitory activity against HIV-1 and HIV-2. One of the compounds emerged as a potent inhibitor, indicating a promising direction for developing new antiviral agents (Hamad et al., 2010).

Anticancer Evaluation

Research on naphthalene derivatives has extended into anticancer applications. For instance, compounds synthesized for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions showed promising results in binding to targets like epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2), indicating their potential in cancer therapy (Faheem, 2018).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of naphthalene derivatives, exploring their structural properties and potential applications. For example, research on the reaction of naphthalene derivatives with various nucleophiles for anticancer evaluation has been conducted, highlighting the versatility of these compounds in synthesizing new therapeutic agents (Gouhar & Raafat, 2015).

properties

IUPAC Name

2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S2/c25-19(12-15-8-5-7-14-6-1-2-10-17(14)15)23-24-20(26)18(28-21(24)27)13-16-9-3-4-11-22-16/h1-11,13H,12H2,(H,23,25)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFECEIDGIFYNIN-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C(=O)C(=CC4=CC=CC=N4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C(=O)/C(=C\C4=CC=CC=N4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

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